Levomequitazine

Description

Significance within Contemporary Antihistamine Pharmacology

Mequitazine (B1676290) is classified as an H₁ antagonist belonging to the phenothiazine (B1677639) chemical class. It functions by competing with histamine (B1213489) for binding sites on H₁ receptors, which are located on effector cells in various tissues, including the gastrointestinal tract, blood vessels, and respiratory tract. nih.gov This action helps to temporarily relieve symptoms associated with allergies, such as sneezing, watery eyes, itchy eyes, and runny nose. nih.gov

The significance of studying individual enantiomers like Levomequitazine within contemporary antihistamine pharmacology stems from the understanding that stereochemistry can profoundly influence how a drug interacts with biological targets. While Mequitazine is used clinically, investigating the specific activity of this compound allows for a more detailed understanding of the pharmacological contribution of this particular stereoisomer. The development of single-enantiomer drugs has been a trend in pharmaceuticals, driven by the potential for improved efficacy, reduced side effects, or altered pharmacokinetic profiles compared to racemic mixtures. ijpsjournal.com

Enantiomeric Relationship with Mequitazine and Stereochemical Implications for Pharmacological Activity

Mequitazine is a chiral compound, meaning it exists as stereoisomers that are non-superimposable mirror images of each other. These are known as enantiomers. Mequitazine, as typically synthesized, is a racemate, containing an equimolar mixture of its two enantiomers: (+)-Mequitazine and (-)-Mequitazine (this compound).

Stereochemistry plays a pivotal role in biological activity because biological systems, such as receptors and enzymes, are often chiral. ijpsjournal.commdpi.com This chirality means that the interaction between a chiral drug and its biological target can be stereoselective, favoring one enantiomer over the other. ijpsjournal.comcanada.ca As a result, enantiomers can exhibit significant differences in their pharmacological properties, including receptor binding affinity, metabolic pathways, distribution within the body, and the nature or potency of their effects. ijpsjournal.comcanada.canih.gov

Studies on other chiral drugs have demonstrated that one enantiomer may be primarily responsible for the desired pharmacological activity, while the other may be less active, inactive, or even contribute to undesirable effects. ijpsjournal.comcanada.ca For instance, in the case of levocetirizine (B1674955), which is the (R)-(-)-enantiomer of cetirizine (B192768), the (R)-enantiomer is reported to be more selective and the (S)-counterpart is considered inactive in terms of antihistamine activity. wikipedia.org Similarly, research on other chiral compounds has shown enantiomer-specific differences in activity and effects. mdpi.comnih.gov

Given this established principle in pharmacology, it is reasonable to infer that this compound, the (-)-enantiomer of Mequitazine, may possess distinct pharmacological characteristics compared to its (+)-enantiomer or the racemic mixture. Research focused specifically on this compound would aim to elucidate these differences, potentially revealing a more potent or selective H₁ antagonism or a different pharmacokinetic profile. The identification of (-)-Mequitazine with a specific CAS number and PubChem ID (6992284) indicates its recognition as a distinct chemical entity for research and characterization. chem960.com

Historical Development and Research Trajectory

The historical development of research into this compound is intrinsically linked to the history of Mequitazine. Mequitazine was patented in 1969 and subsequently introduced for medical use in 1976. wikipedia.org Initial research would have focused on the properties and efficacy of the racemic mixture.

While specific historical research milestones solely focused on isolating and characterizing this compound from the initial development phase of Mequitazine were not detailed in the provided information, the general trajectory of pharmaceutical research suggests that interest in the individual enantiomers of Mequitazine, including this compound, would have emerged as the significance of stereochemistry in drug action became more widely recognized and research methodologies advanced. Contemporary research would likely involve stereoselective synthesis or separation techniques to obtain pure this compound for detailed pharmacological and pharmacokinetic studies, comparing its properties to those of (+)-Mequitazine and the racemic mixture.

Structure

2D Structure

3D Structure

Properties

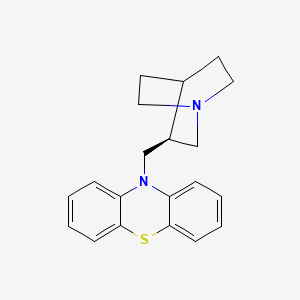

IUPAC Name |

10-[[(3S)-1-azabicyclo[2.2.2]octan-3-yl]methyl]phenothiazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2S/c1-3-7-19-17(5-1)22(18-6-2-4-8-20(18)23-19)14-16-13-21-11-9-15(16)10-12-21/h1-8,15-16H,9-14H2/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOKDBMAJZXIPGC-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(C2)CN3C4=CC=CC=C4SC5=CC=CC=C53 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2CCC1[C@@H](C2)CN3C4=CC=CC=C4SC5=CC=CC=C53 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4048771 | |

| Record name | Levomequitazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88598-74-7 | |

| Record name | Levomequitazine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088598747 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Levomequitazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LEVOMEQUITAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5G2MWA892Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Cellular Pharmacology of Levomequitazine

Receptor Binding Kinetics and Selectivity Profiles

Understanding the binding kinetics and selectivity of levomequitazine for its target receptors is fundamental to elucidating its cellular effects. These parameters dictate the potency and duration of its pharmacological actions.

Histamine (B1213489) H1 Receptor Binding Affinity and Inverse Agonism

This compound functions as a histamine H1 receptor antagonist. nih.govncats.io Historically, drugs that block the action of histamine at the H1 receptor were termed antagonists. However, it is now understood that many of these compounds, including most H1-antihistamines, act as inverse agonists. nih.govdrugbank.comwikipedia.org Inverse agonists bind to and stabilize the inactive conformation of the receptor, thereby reducing its constitutive activity (activity in the absence of an agonist) and shifting the equilibrium towards the inactive state. nih.govconicet.gov.ar

Studies have investigated the binding affinity of mequitazine (B1676290), the racemate of this compound, for histamine H1 receptors. In vitro determinations using [³H]mepyramine binding in rat brain revealed a Ki value of 280 nM for mequitazine. ncats.io This indicates its affinity for the H1 receptor, although it was found to be less potent than certain classical sedative antihistamines like (+)-chlorpheniramine and promethazine (B1679618) in this specific assay. ncats.io

The concept of inverse agonism is significant because H1 receptors can exhibit constitutive activity, meaning they can be partially active even without histamine binding. nih.govconicet.gov.ar By acting as an inverse agonist, this compound not only blocks the effects of histamine but also reduces this basal receptor activity. nih.govnih.gov This can contribute to a more potent suppression of histamine signaling compared to a neutral antagonist that would only block agonist binding. nih.gov

Muscarinic Acetylcholine (B1216132) Receptor Interactions and Specificity

Besides its activity at histamine H1 receptors, this compound, as a phenothiazine (B1677639) derivative, may also interact with muscarinic acetylcholine receptors. wikipedia.orgnih.gov First-generation H1-antihistamines are often noted for their activity as muscarinic acetylcholine receptor antagonists, contributing to anticholinergic side effects. wikipedia.org

Comparative Enantiomeric Binding Profiles for H1 and Muscarinic Receptors

This compound is the levorotatory enantiomer of mequitazine. The stereochemistry of a compound can significantly influence its interaction with receptors, leading to differences in binding affinity, kinetics, and selectivity between enantiomers. While direct comparative enantiomeric binding profiles for this compound and its dextrorotatory counterpart at both H1 and muscarinic receptors were not detailed in the search results, studies on other antihistamines like cetirizine (B192768) and levocetirizine (B1674955) highlight the importance of stereoselectivity in receptor binding. nih.govucl.ac.beresearchgate.net For instance, levocetirizine (the R-enantiomer of cetirizine) showed a significantly higher affinity and a much longer dissociation half-time from human H1 receptors compared to its S-enantiomer. nih.govucl.ac.be This demonstrates that even small structural differences between enantiomers can lead to substantial variations in their binding characteristics and potentially their pharmacological effects. Therefore, it is plausible that this compound and its enantiomer could exhibit differential binding profiles at both H1 and muscarinic receptors.

Intracellular Signaling Cascades and Functional Consequences

The binding of a ligand, such as this compound, to a GPCR initiates a cascade of intracellular signaling events that ultimately lead to a cellular response.

Modulation of G-protein Coupled Receptor Pathways

Histamine H1 receptors are primarily coupled to Gαq/11 proteins. frontiersin.orgamegroups.comfrontiersin.org Activation of Gαq/11 leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). conicet.gov.aramegroups.com IP3 then triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). amegroups.comnih.gov As an inverse agonist, this compound would stabilize the inactive state of the H1 receptor, thereby reducing or preventing the activation of Gαq/11 and the subsequent downstream signaling cascade involving PLC, IP3, DAG, and intracellular calcium mobilization. nih.gov

Muscarinic acetylcholine receptors, depending on the subtype, couple to different G proteins. M1, M3, and M5 receptors primarily couple to Gαq/11, similar to H1 receptors, leading to the activation of the PLC/IP3/DAG pathway. sigmaaldrich.comsdbonline.org M2 and M4 receptors, on the other hand, primarily couple to Gαi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. sigmaaldrich.comsdbonline.org Gαi/o activation can also modulate ion channels, such as activating inwardly rectifying potassium channels. nih.govmdpi.com If this compound interacts significantly with muscarinic receptors, it could modulate these different G-protein signaling pathways depending on the specific muscarinic receptor subtypes it binds to.

Effects on Histamine-Mediated Cellular Responses

Histamine, acting through H1 receptors, mediates a variety of cellular responses, particularly those associated with allergic reactions and inflammation. These include increased vascular permeability, contraction of smooth muscle, and the release of pro-inflammatory mediators. wikipedia.orgfrontiersin.orgfrontiersin.org

By acting as an inverse agonist at the H1 receptor, this compound counteracts these histamine-mediated effects. It reduces the basal and histamine-induced activation of the H1 receptor, thereby inhibiting the downstream signaling pathways that lead to these cellular responses. For example, by preventing the increase in intracellular calcium levels triggered by H1 receptor activation, this compound can inhibit processes such as smooth muscle contraction and the release of certain inflammatory mediators. nih.gov

Furthermore, H1 receptor activation has been implicated in modulating the expression of cell adhesion molecules like ICAM-1 and VCAM-1, which are involved in the recruitment of inflammatory cells. frontiersin.orgnih.gov H1-antihistamines, including those acting as inverse agonists, have been shown to reduce the expression of ICAM-1. nih.gov This suggests that this compound could also exert anti-inflammatory effects by modulating the expression of these adhesion molecules through its action on the H1 receptor.

The precise effects of this compound on histamine-mediated cellular responses would be a direct consequence of its binding affinity, kinetics, and inverse agonistic activity at the H1 receptor, as well as any potential interactions with other receptors like muscarinic receptors.

Preclinical Investigative Methodologies and Discoveries

In Vitro Experimental Models and Pharmacological Characterization.

In vitro studies are fundamental to understanding the direct interactions of levomequitazine with its molecular targets, primarily receptors. These studies provide crucial data on binding affinity and functional activity.

Cell culture systems are widely used in preclinical pharmacology to express specific receptors and conduct functional assays. These systems allow for controlled environments to study drug-receptor interactions. Both two-dimensional (2D) and three-dimensional (3D) cell culture models are employed in pharmacological research, offering different levels of complexity and physiological relevance. nih.govnih.govnih.gov While specific details regarding the cell lines used for this compound studies were not extensively detailed in the search results, typical approaches for antihistamine research involve cell lines expressing histamine (B1213489) H1 receptors. Functional assays in these systems can measure downstream effects of receptor activation or inhibition.

Ligand displacement binding studies are a standard technique to determine the affinity of a compound for a specific receptor. These studies typically involve using a radiolabeled ligand that binds to the receptor and observing the extent to which the test compound displaces the labeled ligand. nih.govnih.gov

In vitro binding studies have demonstrated that this compound exhibits a higher affinity for histamine H1 receptors compared to muscarinic receptors, approximately ten times greater. sgul.ac.uknih.gov Furthermore, the affinity of this compound for H1 receptors is reported to be about ten times higher than that of d-mequitazine, while its affinity for muscarinic receptors is ten times lower than the dextrorotatory enantiomer. sgul.ac.uknih.gov this compound primarily targets the Histamine H1 receptor, although it has also shown binding affinity to Dopamine D2 and 5-HT1A receptors. dovepress.com The L-enantiomer of mequitazine (B1676290) (this compound) has been shown to be a less potent antagonist of human M3 muscarinic acetylcholine (B1216132) receptors compared to the D-enantiomer. nih.gov

Cell Culture Systems for Receptor Expression and Functional Assays.

In Vivo Animal Model Research and Physiological Correlates.

In vivo studies using animal models are essential for evaluating the effects of this compound in a complex biological system and assessing its potential physiological correlates. Rodents, such as mice and rats, and guinea pigs are commonly used animal models in preclinical antihistamine research. e-ceo.org

Animal models are widely used to study allergic responses and evaluate the efficacy of antihistamines. These models often involve sensitizing animals to an allergen and then challenging them to induce allergic symptoms. nih.govdovepress.come-ceo.orgmdpi.commsdvetmanual.combibliomed.orgnih.govbjournal.org Type I hypersensitivity reactions, which involve the release of mediators like histamine from mast cells, are frequently studied in these models. mdpi.com While the search results indicate that this compound has been investigated in the context of allergic rhinitis nih.gov, specific details and data from allergic response models using this compound were not provided. General allergic rhinitis models in animals like mice and guinea pigs involve sensitization with allergens such as ovalbumin and assessment of symptoms like sneezing and nasal rubbing, as well as immunological markers. nih.govdovepress.comnih.gov

Assessing the effects of compounds on the central nervous system (CNS) is a critical part of preclinical evaluation, particularly for antihistamines, as some can cause sedation or other neurological effects. The ability of an antihistamine to cross the blood-brain barrier and bind to central H1 receptors is a key determinant of its CNS activity.

Preclinical pharmacological studies on mequitazine (the racemate of which this compound is an enantiomer) have suggested potential antiparkinsonian activity in animals. nih.gov While studies specifically on this compound's general CNS activity in animals were not detailed, research on the racemate has indicated weaker central side effects compared to older generation antihistamines. Assessments of CNS activity in animal models can involve observing behavioral changes, evaluating motor coordination using tests like the rotarod, and measuring spontaneous locomotor activity using devices like an actophotometer.

Behavioral pharmacology studies in animals help to understand the impact of H1 receptor blockade on various behaviors mediated by histamine in the brain. Histamine in the CNS plays a role in functions such as arousal, the sleep-wake cycle, locomotion, memory, and learning. bjournal.org

Studies using H1 receptor knock-out mice have confirmed the involvement of H1 receptors in behaviors like arousal, the sleep-wake cycle, and locomotion. While specific behavioral pharmacology studies solely focused on this compound were not extensively described in the search results, the observation of memory impairment in humans after administration of a higher dose of L-mequitazine (10 mg) suggests a potential impact on cognitive function, possibly linked to H1 receptor blockade. nih.gov Behavioral tests in animals, such as the elevated plus-maze, are used to assess anxiety-related behaviors and memory.

Clinical Translational Research and Therapeutic Evaluation

Early Phase Clinical Investigations: Mechanistic and Tolerability Research.

Early phase clinical investigations of compounds like Levomequitazine typically focus on understanding how the drug interacts with the body (pharmacodynamics) and assessing its initial safety profile in human subjects. These studies are crucial for determining if a compound can proceed to larger, more complex trials.

Pharmacodynamic Markers in Human Subjects.

Pharmacodynamic studies in humans aim to identify the biological effects of this compound. As a histamine (B1213489) H1 antagonist, its primary pharmacodynamic effect is the blockade of histamine activity at H1 receptors. Histamine, released during allergic reactions, interacts with H1 receptors to cause symptoms such as itching, vasodilation, and bronchoconstriction. drugbank.com By competing with histamine for these receptor sites, this compound can temporarily relieve these symptoms. drugbank.com Studies evaluating pharmacodynamic markers might involve assessing the inhibition of histamine-induced responses in the skin, such as wheal and flare reactions.

Exploratory Safety Pharmacology Studies.

Exploratory safety pharmacology studies are conducted to assess the potential for a drug to cause adverse effects on vital physiological systems, such as the cardiovascular, central nervous, and respiratory systems, before widespread human exposure. researchgate.net While specific detailed safety pharmacology study data for this compound in humans were not extensively found within the search results, preclinical safety pharmacology studies for similar antihistamines, such as SUN-1334H, have evaluated effects on the hERG potassium current (a marker for potential cardiac issues), CNS function, and intestinal motility in animal models. nih.gov These types of studies are standard in the early development phase to identify potential risks.

Advanced Phase Clinical Trials: Efficacy and Comparative Studies.

Advanced phase clinical trials, typically Phase II and Phase III, are designed to evaluate the efficacy of a drug in a larger patient population and compare its effects against a placebo or existing treatments. cancer.org

Clinical Efficacy in Allergic Rhinitis (Perennial and Seasonal).

Allergic rhinitis, both seasonal and perennial, is a common condition characterized by symptoms like sneezing, nasal congestion, and itching, primarily triggered by allergens. bpac.org.nz Antihistamines like this compound are used to provide temporary relief from these symptoms by blocking histamine's action. drugbank.com While direct detailed clinical trial data specifically on this compound's efficacy in large-scale allergic rhinitis trials were not prominently available in the search results, the compound is indicated for seasonal allergic rhinitis and has reached Phase 3 development according to one source. idrblab.net Studies on other antihistamines, such as levocetirizine (B1674955), have demonstrated significant superiority over placebo in reducing total nasal and ocular symptom scores in patients with seasonal allergic rhinitis in well-controlled clinical trials. nih.govresearchgate.net These studies often utilize symptom diary evaluations and quality of life questionnaires to assess efficacy. nih.govresearchgate.net

Post-Approval Research and Real-World Evidence Generation.

Neuropharmacological Effects and Cognitive Research

Central Histamine (B1213489) H1 Receptor Occupancy Studies.

Central histamine H1 receptor occupancy (H1RO) is a key indicator of an antihistamine's potential to cause central nervous system (CNS) effects, such as sedation. While direct central H1RO data specifically for levomequitazine in isolation is limited in the provided search results, studies on related antihistamines like levocetirizine (B1674955) and mequitazine (B1676290) offer relevant context. Levocetirizine, the R-enantiomer of cetirizine (B192768), has shown low brain H1RO in guinea pigs, particularly at doses comparable to human therapeutic levels, suggesting a low potential for central effects nih.govnih.gov. In humans, studies using positron emission tomography (PET) have measured brain H1RO for various antihistamines, with some second-generation antihistamines showing occupancy in the range of 10-30% nih.govnih.gov. Mequitazine has been reported to have a brain H1RO of 22.2% at a dose of 3 mg in one study nih.gov. It has been noted that l-mequitazine (this compound) possesses a stronger potency for the H1 receptor compared to mequitazine nih.govresearchgate.netnih.govresearchgate.net. A higher potency for the H1 receptor could potentially translate to higher receptor occupancy, although the degree of brain penetration also plays a crucial role in central effects. The relationship between central H1RO and sedative action is generally recognized, with higher occupancy often correlating with increased sedation jiaci.orgresearchgate.net.

Impact on Cognitive Function and Psychomotor Performance.

The impact of this compound on cognitive function and psychomotor performance has been investigated, particularly through studies assessing driving ability. These studies often employ standardized tests to measure parameters indicative of impairment.

Research on Driving Performance Impairment and Vigilance.

Studies evaluating on-the-road driving performance have compared this compound (l-mequitazine) with mequitazine and placebo. One study involving healthy volunteers assessed the effects of different doses of l-mequitazine and mequitazine on highway driving performance, measured by the Standard Deviation of Lateral Position (SDLP). The SDLP is a sensitive measure of driving impairment. Results indicated that l-mequitazine at lower doses (2.5 mg and 5.0 mg) did not show an effect on SDLP. However, a significant increase in SDLP was observed after administration of l-mequitazine 10 mg, suggesting mild driving impairment at this higher dose. Mequitazine 10 mg also resulted in an increase in SDLP, particularly when combined with alcohol nih.govresearchgate.netnih.gov.

The following table summarizes the observed changes in SDLP in one study:

| Treatment | SDLP Change (cm) (Alone) | SDLP Change (cm) (With Alcohol) |

| Placebo | Not applicable | +2.63 nih.govresearchgate.netnih.gov |

| l-Mequitazine 2.5 mg | No effect nih.govresearchgate.netnih.gov | Not specified |

| l-Mequitazine 5.0 mg | No effect nih.govresearchgate.netnih.gov | Not specified |

| l-Mequitazine 10 mg | +1.59 nih.govresearchgate.netnih.gov | +1.41 nih.govresearchgate.netnih.gov |

| Mequitazine 10 mg | No effect nih.gov | +1.17 nih.govresearchgate.netnih.gov |

These findings suggest a dose-dependent effect of this compound on driving performance, with impairment evident at higher doses. Vigilance, a component of psychomotor performance, is often assessed in conjunction with driving studies and other cognitive tests. While specific data on vigilance solely for this compound is not extensively detailed in the provided results, the observed driving impairment at higher doses implies a potential impact on the level of alertness and sustained attention required for safe driving.

Assessment of Memory and Attention Deficits.

Research on the cognitive effects of this compound has also included assessments of memory and attention. In the driving performance study mentioned earlier, an auditory word learning test was included as a secondary measure of cognitive function nih.govresearchgate.netnih.gov. The results indicated that lower dosages of l-mequitazine did not impair immediate or delayed recall nih.gov. This suggests that at lower doses, this compound may not significantly affect verbal memory. Studies on mequitazine (the racemate) have also examined memory and attention using various psychometric tests, including divided attention tasks nih.govresearchgate.net. While mequitazine at higher doses increased reaction time in divided attention tests, specific findings for this compound enantiomer on a broad range of memory and attention deficits are not comprehensively detailed in the provided literature.

Modulation of Sleep-Wake Architecture and Sedation Research.

The modulation of the sleep-wake cycle and the potential for sedation are significant aspects of the neuropharmacological profile of antihistamines. Histamine, acting through H1 receptors in the brain, plays a role in promoting wakefulness nih.gov. Antagonism of these receptors can lead to sedation. Mequitazine has been described as producing mild sedation in previous studies nih.govresearchgate.netnih.gov. Given that this compound is an enantiomer of mequitazine with a stronger potency for the H1 receptor nih.govresearchgate.netnih.govresearchgate.net, it might be hypothesized to have a propensity for affecting the sleep-wake architecture and inducing sedation, particularly at higher doses where CNS penetration is more likely to result in significant H1 receptor occupancy. The observed driving impairment at higher doses of this compound nih.govresearchgate.netnih.gov is consistent with a potential sedative effect or other CNS depressant activity. Research on other second-generation antihistamines with low sedation profiles often highlights their limited ability to cross the blood-brain barrier and achieve low central H1RO nih.govnih.govnih.govnih.gov. While specific sleep architecture studies on this compound were not found in the provided results, its effects on psychomotor performance and its H1 receptor activity provide insights into its potential to influence alertness and sedation.

Investigational Studies on Drug Drug Interaction Mechanisms

Role of Cytochrome P450 Isoenzymes in Levomequitazine Metabolism and Interactions.

Cytochrome P450 (CYP) enzymes are a major family of enzymes responsible for the metabolism of many drugs. dynamed.com These enzymes are predominantly found in the liver and small intestine. dynamed.commedsafe.govt.nz Metabolism by CYP enzymes can significantly influence a drug's pharmacokinetics and the patient's response. dynamed.com

Studies on the metabolism of mequitazine (B1676290), the racemic mixture containing this compound, in human liver microsomes indicate that cytochrome P450 2D6 (CYP2D6) is a major enzyme responsible for its metabolism, specifically for hydroxylation and S-oxidation reactions. nih.gov Mequitazine hydroxylation was shown to occur with a low Km value in human liver microsomes. nih.gov Experiments using genetically engineered cells expressing CYP2D6 demonstrated efficient metabolism of mequitazine to its hydroxylated and S-oxidized metabolites by this isoenzyme. nih.gov

While CYP2D6 appears to be a major contributor to mequitazine metabolism, inhibition studies involving various histamine (B1213489) H1 antagonists, including mequitazine, have also suggested that mequitazine could potentially inhibit CYP3A in human liver microsomes. nih.gov CYP3A4 is another significant CYP isoform involved in the metabolism of a large percentage of clinically used drugs. dynamed.commedsafe.govt.nz Inhibition of CYP3A4 can lead to increased plasma concentrations of drugs metabolized by this enzyme, potentially increasing the risk of adverse effects. medsafe.govt.nz Conversely, drugs that induce CYP3A4 can decrease the effectiveness of substrates by enhancing their metabolism. patsnap.commedsafe.govt.nz

Research on levomepromazine (B1675116), another phenothiazine (B1677639) neuroleptic, provides further context on phenothiazine metabolism by CYPs. This research indicates that CYP3A4 is the primary isoform responsible for levomepromazine's 5-sulfoxidation and N-demethylation, particularly at therapeutic concentrations. nih.gov CYP1A2 also contributes to levomepromazine metabolism, with its role increasing at higher, toxicological concentrations. nih.gov These findings suggest that pharmacokinetic interactions involving levomepromazine and CYP3A4 substrates, inhibitors (such as ketoconazole (B1673606) and erythromycin), or inducers (such as rifampicin (B610482) and carbamazepine) are likely. nih.gov Given that mequitazine is also a phenothiazine derivative, these findings on levomepromazine highlight the potential for similar CYP-mediated interactions with this compound.

Drugs that inhibit the cytochrome P450 enzyme system, such as certain antifungal agents (like ketoconazole) and antibiotics (like erythromycin), can potentially increase the plasma levels of mequitazine, thereby increasing the risk of adverse effects. patsnap.com Conversely, drugs that induce the CYP system, such as rifampicin and some antiepileptic drugs, could decrease mequitazine's effectiveness by enhancing its metabolism. patsnap.com

Pharmacodynamic Interactions with Concomitant Medications.

Pharmacodynamic interactions occur when the effects of one drug are altered by another drug at the site of action or through effects on physiological systems. patsnap.com this compound, as an antihistamine with anticholinergic properties, can participate in several pharmacodynamic interactions. patsnap.comwikidoc.org

Interactions Enhancing Central Nervous System Depression.

Mequitazine can enhance the effects of central nervous system (CNS) depressants. patsnap.comwikidoc.org This includes substances such as alcohol, barbiturates, hypnotics, opioid analgesics, anxiolytic sedatives, and antipsychotics. wikidoc.org Concomitant use with these agents can amplify the sedative effects of mequitazine, potentially leading to increased drowsiness and impaired cognitive function. patsnap.com It is generally advisable to avoid or closely monitor the use of these substances when taking mequitazine. patsnap.comdrugs.com

Concurrent use of antihistamines like cetirizine (B192768) or levocetirizine (B1674955) with alcohol or other CNS depressants can result in additive impairment of mental alertness and performance. drugs.comdrugs.com Patients should be cautioned against activities requiring mental alertness, such as driving or operating machinery, when using these combinations. drugs.comdrugs.com

Research on QTc Prolongation Risk and Cardiovascular Implications.

QTc prolongation is a delay in the repolarization of the heart's ventricles, which can be measured on an electrocardiogram (ECG). nih.govprimarycarenotebook.com A prolonged QTc interval is associated with an increased risk of a potentially life-threatening arrhythmia called torsades de pointes. nih.govprimarycarenotebook.com Many medications can prolong the QTc interval, often by blocking potassium ion channels in the heart, specifically the hERG channel. nih.govprimarycarenotebook.commedcraveonline.com

While some older antihistamines, such as astemizole (B1665302) and terfenadine (B1681261), were associated with QTc prolongation and cardiac arrhythmias, newer generation antihistamines generally have a better cardiovascular safety profile. medcraveonline.comjiaci.orgnih.govresearchgate.net

There have been reports of QT prolongation with mequitazine when used concomitantly with spiramycin. wikidoc.org Additionally, mequitazine is listed as a drug where the risk or severity of QTc prolongation can be increased when combined with various other medications known to affect the QT interval, including certain antihistamines (e.g., acrivastine, azatadine, cetirizine), antiarrhythmics, antipsychotics, and others. drugbank.com

The risk of drug-induced QTc prolongation is often dose-related and can be influenced by underlying risk factors in the patient, such as existing cardiovascular disorders or electrolyte imbalances. wikidoc.orgprimarycarenotebook.comcardiacbc.ca Avoiding combinations of agents known to prolong the QTc interval and exercising caution in patients with risk factors are important considerations. primarycarenotebook.comcardiacbc.cafpnotebook.com While some studies on other antihistamines like levocetirizine have specifically investigated their effect on the QT interval and found no significant prolongation at therapeutic and supra-therapeutic doses in healthy subjects, the potential for interaction leading to QTc prolongation with mequitazine, particularly in combination with other QT-prolonging drugs, is noted. drugbank.comnih.gov

| Interaction Type | Concomitant Medication Examples | Potential Outcome | Relevant Section |

| CYP Inhibition (Increased this compound levels) | Ketoconazole, Erythromycin | Increased risk of this compound adverse effects | 6.1 |

| CYP Induction (Decreased this compound levels) | Rifampicin, certain antiepileptic drugs | Decreased this compound effectiveness | 6.1 |

| Enhanced CNS Depression | Alcohol, Barbiturates, Hypnotics, Opioid Analgesics, Anxiolytic Sedatives, Antipsychotics | Increased drowsiness, impaired cognitive function | 6.3.1 |

| Potential for QTc Prolongation | Spiramycin, certain antihistamines (e.g., Acrivastine, Azatadine, Cetirizine), certain antipsychotics, certain antiarrhythmics | Increased risk of QTc prolongation and arrhythmias | 6.3.2 |

Note: This table summarizes potential interactions based on the provided text and general knowledge of drug interactions. Specific clinical significance and the likelihood of these interactions occurring with this compound require further investigation and clinical assessment.

Mechanistic Insights into Adverse Event Profiles

Neurobiological Basis of Central Nervous System Side Effects

Central nervous system (CNS) side effects associated with antihistamines can range from drowsiness and lassitude to dizziness and incoordination wikipedia.org. Psychomotor impairment and headache have also been reported wikipedia.org. The neurobiological basis for these effects in the context of levomequitazine is likely related to its interaction with histamine (B1213489) H1 receptors in the brain. Histamine is a neurotransmitter involved in regulating wakefulness, cognition, and motor control. Blockade of central H1 receptors can lead to sedation and impaired cognitive function patsnap.com.

Studies involving L-mequitazine have specifically noted memory impairment, particularly on delayed recall, which could be attributed to indirect effects of H1 receptor blockade ncats.ioncats.io. Mild driving impairment was observed at a dose of 10 mg of L-mequitazine, although lower doses (2.5 and 5.0 mg) showed no such effects ncats.ioncats.io. The ability of a drug to cross the blood-brain barrier influences the likelihood of causing CNS adverse effects nih.gov.

Molecular Mechanisms of Anticholinergic Effects

Anticholinergic effects result from the blockade and inhibition of acetylcholine (B1216132) (ACh) activity at both central and peripheral nervous system synapses nih.gov. These effects primarily occur through the selective blockade of ACh binding to muscarinic receptors nih.gov. While the antihistaminergic activity of mequitazine (B1676290) mainly resides in the L-enantiomer (this compound), the anticholinergic activity is predominantly associated with the D-enantiomer ncats.io. However, this compound is still described as having anticholinergic effects wikipedia.orgtargetmol.com.

The mechanism involves competitive blockade of acetylcholine binding to muscarinic receptors, preventing receptor activation mhmedical.comwikitox.org. Muscarinic receptors are a heterogeneous group, with different subtypes (M1, M2, M3, M4, M5) found in various tissues, including the CNS, autonomic ganglia, heart, and smooth muscle mhmedical.com. The L-enantiomer of mequitazine has been shown to be a less potent antagonist of human M3 muscarinic acetylcholine receptors compared to the D-enantiomer ncats.ioncats.io. In vitro binding studies indicate that L-mequitazine's affinity for muscarinic receptors is approximately ten times lower than its affinity for H1 receptors, and also ten times lower than that of d-mequitazine for muscarinic receptors ncats.ioncats.io.

Common peripheral anticholinergic effects include dry mouth, reduced gastrointestinal motility, urinary retention, blurred vision, and tachycardia nih.govwikitox.org. Central anticholinergic effects, particularly at higher doses or with agents that readily cross the blood-brain barrier, can include agitation, confusion, delirium, and seizures nih.govwikitox.org. The blockade of central muscarinic-1 (M1) receptors is considered particularly important in driving delirium wikitox.org.

Cardiovascular Safety Pharmacology Research

Cardiovascular safety pharmacology studies are essential to identify potential adverse drug effects on the heart and blood vessels before clinical trials reprocell.com. These studies aim to determine the cardiovascular safety margin and identify the mechanism behind any cardiotoxicities reprocell.com. A major focus is evaluating drug-induced prolongation of the QT interval, which can lead to torsades de pointes (TdP), a life-threatening arrhythmia vivotecnia.com. This phenomenon is often caused by the blockade of the 'rapid' delayed rectifier potassium channel (IKr), encoded by the human Ether-à-go-go-Related Gene (hERG) nih.govmedcraveonline.com. Blocking hERG channels prolongs the action potential, leading to a prolonged QT interval on the electrocardiogram and increased vulnerability to TdP nih.govmedcraveonline.com.

While some older antihistamines like terfenadine (B1681261) and astemizole (B1665302) were withdrawn due to cardiotoxicity linked to hERG channel blockade, newer antihistamines have generally shown a better cardiovascular safety profile nih.govmedcraveonline.comjiaci.org. This compound's specific effects on cardiac ion channels, such as hERG, would be a key area of investigation in cardiovascular safety pharmacology research. Antimuscarinic properties of some antihistamines may also contribute to tachyarrhythmias medcraveonline.com. Stimulation of H1 receptors in the cardiovascular system can lead to coronary blood vessel constriction and a positive chronotropic effect, while H3 receptor stimulation is negatively chronotropic nih.gov. Antihistamines, acting as H1 receptor antagonists, would counter some of these effects nih.govjiaci.org.

Regulatory guidelines recommend in vitro evaluation of hERG blocking and in vivo assessment of QT interval prolongation in animal models and humans for new compounds vivotecnia.com. Conscious, unrestrained animal models using telemetry are often used in in vivo studies to provide more physiological data vivotecnia.com.

Emerging Research Avenues and Future Perspectives

Exploration of Non-Histaminergic Therapeutic Targets and Mechanisms.

While levomequitazine's primary activity is as an antagonist at the histamine (B1213489) H1 receptor, research is beginning to explore its potential interactions with other biological targets and pathways. The L-enantiomer of mequitazine (B1676290) has been shown to have a lower affinity for muscarinic receptors compared to the D-enantiomer. ncats.io This suggests a degree of selectivity, but further investigation into other non-histaminergic targets could reveal additional therapeutic possibilities or explain observed effects not solely attributable to H1 blockade. For instance, some antihistamines have been explored for effects on mast cells beyond histamine release. mdpi.comnih.gov The role of histamine itself extends beyond allergy, influencing areas like the central nervous system and gastrointestinal function, suggesting potential avenues for exploring this compound's effects in these areas if it interacts with other histamine receptor subtypes (H2, H3, H4) or related pathways. nih.govarchivesofmedicalscience.commedcentral.commdpi.com Predictive studies suggest potential binding affinity to Dopamine D2 and 5-HT1A receptors for antihistamines, which could be an area for this compound research. targetmol.com

Advanced Preclinical Models for Efficacy and Safety Assessment.

The development and utilization of advanced preclinical models are crucial for a more accurate assessment of this compound's efficacy and potential effects before human trials. Traditional models may not fully capture the complexity of human biological systems or disease heterogeneity. Research is ongoing to develop more sophisticated models, such as those reflecting genetic diversity or specific disease states, which could provide better predictability of drug responses. nih.gov The challenges and performance of preclinical models in predicting drug outcomes, such as drug-induced liver injury, highlight the need for improved approaches that integrate mechanistic information early in development. nih.gov While specific advanced preclinical models for this compound were not detailed in the search results, the general trend in pharmacological research is towards more complex and predictive in vitro and in vivo systems to better evaluate drug candidates.

Pharmacogenomic Determinants of this compound Response.

Pharmacogenomics, the study of how genetic variations influence drug response, is an increasingly important field in personalizing medicine. Research in pharmacogenomics for antihistamines, in general, has shown that polymorphisms in genes encoding metabolic enzymes, transporters, and target receptors can affect efficacy and adverse reactions. nih.gov While specific pharmacogenomic studies for this compound were not prominently featured, this area represents a significant future research avenue. Identifying genetic markers that predict how an individual will respond to this compound could lead to more personalized prescribing practices, potentially optimizing therapeutic outcomes and minimizing variability in response. The clinical application of pharmacogenomics, as demonstrated with other drugs, provides a framework for how such research could be integrated into clinical practice for this compound. nih.gov

Integration of Omics Data in Understanding Drug Action.

The integration of various types of "omics" data, such as genomics, transcriptomics, proteomics, and metabolomics, offers a comprehensive view of biological systems and how drugs interact with them. frontiersin.orgresearchgate.net Analyzing multi-omics data can reveal complex biological phenomena and provide deeper insights into the mechanisms of drug action and potential off-target effects. researchgate.netmdpi.com For this compound, integrating omics data could help to fully elucidate its effects on various biological pathways, identify potential biomarkers of response or non-response, and uncover previously unknown interactions. Computational methods and deep learning are being developed to handle and interpret these large, complex datasets in bioinformatics and drug discovery. frontiersin.orgresearchgate.netmdpi.combiorxiv.org Future research could leverage these approaches to gain a more holistic understanding of this compound's impact at a molecular level.

Design and Synthesis of Novel Analogues with Improved Profiles.

The design and synthesis of novel analogues of existing drugs is a standard approach in pharmaceutical research to improve efficacy, reduce off-target effects, or alter pharmacokinetic properties. Research is continuously exploring the synthesis of novel antihistamine analogues with potentially improved profiles. researchgate.netasianpubs.orgnih.govrsc.orgresearchgate.net For this compound, future work may involve modifying its chemical structure to enhance its selectivity for the H1 receptor, reduce any residual activity at muscarinic receptors, or improve its pharmacokinetic profile. Studies on the synthesis and evaluation of analogues of other antihistamines, such as loratadine (B1675096) or fexofenadine, demonstrate the methodologies and goals of this type of research, which could be applied to this compound. researchgate.netasianpubs.org Computational approaches, such as docking and molecular dynamics simulations, can aid in the design process by predicting the binding interactions of novel compounds with their targets. rsc.org

Q & A

Q. How should researchers design experiments to synthesize Levomequitazine with high purity and yield?

Methodological Answer: Synthesis protocols should prioritize stepwise optimization of reaction conditions (e.g., temperature, solvent, catalyst). For novel derivatives, employ orthogonal purification techniques such as column chromatography followed by recrystallization. Characterize intermediates via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) at each step to confirm structural integrity. Adhere to IUPAC nomenclature guidelines for compound identification and report yields with error margins .

Q. What analytical techniques are critical for characterizing this compound and its metabolites?

Methodological Answer: Combine spectroscopic methods (e.g., H/C NMR, high-resolution mass spectrometry) to confirm molecular structure. For metabolite profiling, use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with collision-induced dissociation. Validate purity via high-performance liquid chromatography (HPLC) with UV detection (≥95% purity threshold). Report spectral data in supplementary materials for reproducibility .

Q. How can researchers establish baseline pharmacokinetic parameters for this compound in preclinical models?

Methodological Answer: Conduct in vivo studies using rodent models with standardized dosing (e.g., oral, intravenous). Collect plasma samples at predetermined intervals and quantify drug concentrations using validated LC-MS/MS assays. Calculate parameters (e.g., , , AUC) via non-compartmental analysis. Include positive/negative controls and statistical power analysis to ensure robustness .

Advanced Research Questions

Q. How should researchers resolve contradictions in this compound’s reported pharmacological efficacy across studies?

Methodological Answer: Perform meta-analysis of existing data to identify confounding variables (e.g., dosage, model organism, assay type). Replicate conflicting experiments under controlled conditions, ensuring adherence to FAIR data principles. Use sensitivity analysis to test hypotheses (e.g., receptor polymorphism impact). Publish raw datasets and analytical pipelines to enable third-party verification .

Q. What strategies optimize this compound’s target selectivity while minimizing off-target effects?

Methodological Answer: Employ structure-activity relationship (SAR) studies guided by molecular docking simulations (e.g., AutoDock Vina). Validate selectivity via kinase profiling assays or CRISPR-engineered cell lines. Use isothermal titration calorimetry (ITC) to quantify binding affinities. Cross-reference results with databases like ChEMBL to identify structural alerts for off-target interactions .

Q. How can computational models predict this compound’s metabolic pathways and potential drug-drug interactions?

Methodological Answer: Leverage in silico tools (e.g., Schrödinger’s ADMET Predictor, CypReact) to simulate cytochrome P450 metabolism. Validate predictions with human liver microsome (HLM) assays and recombinant enzyme kinetics. Incorporate physiologically based pharmacokinetic (PBPK) modeling to assess interaction risks with co-administered drugs. Share model parameters via repositories like Zenodo for transparency .

Q. What experimental designs address reproducibility challenges in this compound’s in vitro toxicity assays?

Methodological Answer: Standardize cell culture conditions (e.g., passage number, media composition) and implement blinded scoring for cytotoxicity endpoints (e.g., MTT, apoptosis markers). Use multi-laboratory collaborative trials to assess inter-lab variability. Report detailed protocols following ARRIVE guidelines and deposit cell lines in public repositories (e.g., ATCC) .

Methodological Frameworks

Q. How to systematically review literature on this compound’s mechanism of action?

Methodological Answer: Develop a search strategy using Boolean operators (e.g., "this compound AND (histamine receptor OR pharmacokinetics)") across PubMed, SciFinder, and Web of Science. Screen results with PRISMA flowcharts and assess study quality via QUADAS-2 for in vivo research. Annotate conflicting findings using tools like Covidence and synthesize evidence in narrative tables .

Q. What statistical approaches are suitable for analyzing dose-response relationships in this compound studies?

Methodological Answer: Apply nonlinear regression models (e.g., Hill equation) to fit dose-response curves. Use bootstrap resampling to estimate confidence intervals for EC/IC values. For multi-factorial experiments, employ ANOVA with post-hoc Tukey tests. Validate assumptions via residual plots and leverage open-source tools like R/Bioconductor for reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.